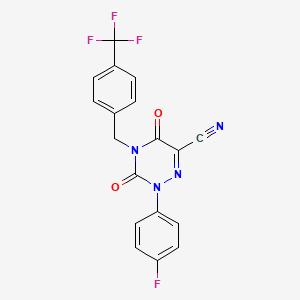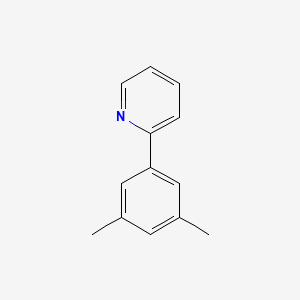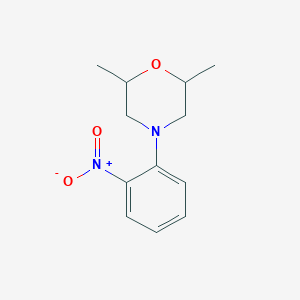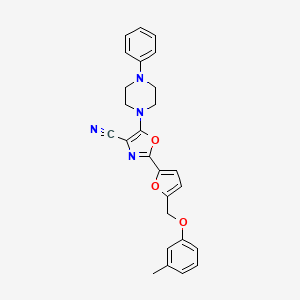
2-(4-Fluorophenyl)-3,5-dioxo-4-(4-(trifluoromethyl)benzyl)-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a fluorophenyl group, a trifluoromethyl group, a benzyl group, and a tetrahydro-1,2,4-triazine ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The fluorophenyl and trifluoromethyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of fluorine atoms in this compound could result in unique properties, as fluorine is highly electronegative. This could influence properties such as polarity, boiling/melting points, and solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One area of research focuses on the synthesis and characterization of compounds with structural similarities, emphasizing the role of fluorinated chains and aromatic acids in forming mesomorphic properties. Kohlmeier and Janietz (2010) explored binary mixtures of 2,4-diamino-6-phenyl-1,3,5-triazines with partially fluorinated benzoic acids, revealing that equimolar mixtures form hydrogen-bonded heterodimers exhibiting mesophases only when at least three terminal fluoroalkyl chains are grafted to the core Kohlmeier & Janietz, 2010.
Anti-Proliferative Properties
Research on derivatives of structurally similar compounds has identified potential anti-proliferative properties. Ahagh et al. (2019) synthesized 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and tested their cytotoxic effects on HT-29 cells, demonstrating significant activity and indicating a potential for chemotherapeutic applications Ahagh et al., 2019.
Applications in Material Science
In material science, the manipulation of fluorinated compounds has led to the development of novel materials. Dey et al. (2017) synthesized covalent triazine-based frameworks (CTFs) by combining nitrile building blocks, including fluorinated components, showcasing enhanced CO2 capture capacities. This research underlines the importance of structural design in creating materials for environmental applications Dey et al., 2017.
Chemical Transformations and Reactivity
Investigations into the chemical reactivity of related compounds have provided insights into their potential for creating diverse heterocyclic systems. Abdallah, Hassaneen, and Abdelhadi (2009) detailed the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, highlighting the versatility of these compounds in synthetic chemistry Abdallah, Hassaneen, & Abdelhadi, 2009.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-3,5-dioxo-4-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N4O2/c19-13-5-7-14(8-6-13)26-17(28)25(16(27)15(9-23)24-26)10-11-1-3-12(4-2-11)18(20,21)22/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMZPQQLMLZQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=NN(C2=O)C3=CC=C(C=C3)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2705937.png)
![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)


![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)





